H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2

Description

Contextual Significance of Peptide Research in Biological and Chemical Sciences

Peptides, which are short chains of amino acids composed of 2 to 50 residues, are fundamental to numerous biological processes and have become a significant focus of research in both the chemical and biological sciences. longdom.org These molecules serve a vast array of functions within living organisms, acting as hormones, neurotransmitters, signaling molecules, and antimicrobial agents. longdom.orgajpbp.com Their involvement in critical life processes such as cell communication, immune responses, and the regulation of enzymatic activity underscores their importance. longdom.org The study of peptides offers a window into understanding complex biological systems and provides a foundation for the development of new therapeutic agents and diagnostic tools. longdom.orgajpbp.com

In the realm of medicine, bioactive peptides are of particular interest due to their high specificity and potency, often with fewer side effects compared to traditional small-molecule drugs. nih.govacs.org Extensive research has demonstrated the multifaceted roles of bioactive peptides, including their effectiveness in lowering blood pressure and their anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov The ability to synthesize and modify peptides in the laboratory has revolutionized drug development, allowing for the creation of peptide-based therapeutics for conditions like cancer and diabetes. ajpbp.com Furthermore, peptide chemistry is a key tool for synthesizing and studying proteins, enabling researchers to dissect the chemical basis of enzyme catalysis and other protein functions. nih.gov The versatility of peptides also extends to materials science, where they are used as building blocks for functional materials like hydrogels and nanoparticles for applications in tissue engineering and drug delivery. longdom.org

Overview of the Nonapeptide H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 in the Landscape of Bioactive Peptides

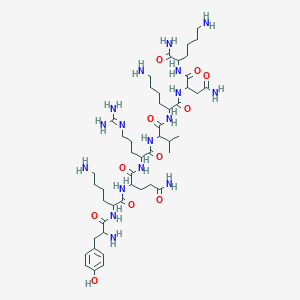

Within the diverse family of bioactive peptides, the specific nonapeptide with the sequence this compound represents a molecule of interest for biochemical research. This synthetic peptide is composed of eight different amino acids: Tyrosine, Lysine (B10760008), Glutamine, Arginine, Valine, and Asparagine, with Lysine appearing four times in the sequence. The designation "NH2" at the end indicates that the C-terminus of the peptide is amidated.

Bioactive peptides are defined as specific protein fragments that positively influence bodily functions and health. fmtmagazine.in Their biological activity is determined by their amino acid composition and sequence, chain length, and the properties of the individual amino acids, such as their charge and hydrophobicity. news-medical.net The nonapeptide this compound possesses several characteristics that are common among bioactive peptides. For instance, the presence of multiple lysine and arginine residues gives the peptide a net positive charge at physiological pH, a feature often seen in antimicrobial peptides. wikipedia.org Additionally, the presence of both hydrophobic (Valine) and polar/charged amino acids (Tyrosine, Lysine, Glutamine, Arginine, Asparagine) provides an amphipathic character that can be crucial for interacting with cell membranes or specific receptor sites. wikipedia.orgkhanacademy.org

Table 1: Amino Acid Composition of this compound and Their Properties

| Amino Acid | 3-Letter Code | 1-Letter Code | Property |

| Tyrosine | Tyr | Y | Polar, Aromatic khanacademy.org |

| Lysine | Lys | K | Basic (Positively Charged) khanacademy.org |

| Glutamine | Gln | Q | Polar, Uncharged khanacademy.org |

| Arginine | Arg | R | Basic (Positively Charged) khanacademy.org |

| Valine | Val | V | Nonpolar, Nonaromatic khanacademy.org |

| Asparagine | Asn | N | Polar, Uncharged khanacademy.org |

Rationale and Scope of Fundamental Research into this compound

The fundamental research into this compound is driven by its potential to serve as a model peptide and its inherent structural features that suggest possible biological activities. The specific sequence and composition of this nonapeptide make it a valuable tool for investigating various aspects of peptide science.

One key area of research is its use in studying peptide synthesis and modification techniques. The presence of a variety of functional groups within its structure—such as the hydroxyl group of tyrosine, the amino groups of lysine, and the guanidinium (B1211019) group of arginine—provides a complex yet manageable system for exploring new chemical reactions and purification methods in peptide chemistry. For example, the tyrosine residue can be a site for studying oxidation reactions, which are relevant to understanding oxidative stress in biological systems.

Furthermore, the structural characteristics of this compound, particularly its high positive charge, warrant investigation into its potential biological functions. Peptides with similar features are known to exhibit antimicrobial or cell-penetrating properties. Therefore, fundamental research aims to elucidate how this peptide might interact with cellular membranes and other molecular targets like receptors or enzymes. Understanding these interactions at a molecular level is a crucial first step that could inform the future design of peptides with specific therapeutic applications. The study of such model peptides contributes to the broader knowledge base of how peptide structure dictates function, which is essential for advancing the fields of drug discovery and biotechnology. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | This compound |

| Classification | Nonapeptide |

| C-terminal Modification | Amidation |

Properties

IUPAC Name |

N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQRDMBVNVOBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of H Tyr Lys Gln Arg Val Lys Asn Lys Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), first introduced by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry that allows for the rapid assembly of peptide chains on an insoluble polymer support. creative-peptides.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. chempep.com The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. wikipedia.org

Selection of Resins and Linkers for H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 Synthesis

For the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, several resins are suitable for producing peptide amides. bachem.com These include:

Rink Amide Resin: This is a popular choice for Fmoc-based synthesis of peptide amides. nbinno.com The Rink amide linker is cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to release the peptide as a C-terminal amide. nbinno.com

Sieber Amide Resin: This resin is also compatible with the Fmoc strategy and offers the advantage of being cleavable under very mild acidic conditions (e.g., 1% TFA in dichloromethane), which is beneficial for the synthesis of protected peptide amides. peptide.com

PAL (Peptide Amide Linker) Resin: The PAL linker is another acid-labile handle used in Fmoc-SPPS to generate peptide amides. bachem.compeptide.com

For the tert-butyloxycarbonyl (Boc) strategy, which utilizes harsher acidic conditions for deprotection, different resins are employed: bachem.com

MBHA (4-Methylbenzhydrylamine) Resin: This is a standard resin for Boc-SPPS of peptide amides. biosynth.combachem.com

BHA (Benzhydrylamine) Resin: Similar to MBHA resin, BHA resin is also used in the Boc strategy for the same purpose. bachem.com

The following interactive table summarizes the common resins used for the synthesis of peptide amides.

| Resin | Typical Synthetic Strategy | Cleavage Condition | Key Features |

| Rink Amide | Fmoc | High concentration of TFA | Widely used for routine peptide amide synthesis. nbinno.com |

| Sieber Amide | Fmoc | Mild acid (e.g., 1% TFA) | Suitable for synthesizing protected peptide fragments. |

| PAL | Fmoc | Acidic conditions | Another common choice for generating peptide amides. peptide.com |

| MBHA | Boc | Strong acid (e.g., HF) | Standard resin for Boc-based peptide amide synthesis. peptide.combachem.com |

Amino Acid Protecting Group Chemistries (e.g., Fmoc, Boc)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the Nα-amino group and at reactive side chains of the amino acids. wikipedia.orgamericanpeptidesociety.org The two most dominant strategies in SPPS are the Fmoc and Boc strategies. americanpeptidesociety.orgpeptide.com

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is characterized by the use of the base-labile Fmoc group for the temporary protection of the Nα-amino group. iris-biotech.de This group is typically removed by treatment with a secondary amine, most commonly piperidine in dimethylformamide (DMF). peptide.comiris-biotech.de The side-chain protecting groups are typically tert-butyl (tBu) based and are removed in the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy. iris-biotech.de Due to its milder conditions, Fmoc chemistry has become the more prevalent method in modern peptide synthesis. americanpeptidesociety.orgiris-biotech.de

The Boc (tert-butyloxycarbonyl) strategy, on the other hand, employs the acid-labile Boc group for Nα-protection. peptide.com This group is removed with a moderately strong acid, such as TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups are typically benzyl (Bzl) based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin. peptide.comresearchgate.net While the Boc method was a foundational technique, the requirement for harsh and hazardous acids has led to a decline in its use in favor of the milder Fmoc approach. americanpeptidesociety.orgiris-biotech.de However, Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation. peptide.com

The table below provides a comparison of the Fmoc and Boc strategies.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Nα-Deprotection Condition | Base (e.g., 20% piperidine in DMF) researchgate.net | Moderate Acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protecting Groups | tert-Butyl (tBu) based | Benzyl (Bzl) based |

| Final Cleavage/Deprotection | Strong Acid (e.g., TFA) iris-biotech.de | Very Strong Acid (e.g., HF) researchgate.net |

| Advantages | Milder conditions, orthogonality. iris-biotech.de | Can be beneficial for aggregating sequences. peptide.com |

| Disadvantages | Potential for diketopiperazine formation. | Requires harsh and hazardous acids. iris-biotech.de |

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step that requires an activating agent, known as a coupling reagent. creative-peptides.compeptide.com These reagents react with the protected amino acid to form an activated intermediate, which then readily reacts with the N-terminal amine of the growing peptide chain. peptide.com

There are several classes of coupling reagents, including carbodiimides, phosphonium salts, and aminium/uronium salts. researchgate.netpeptide.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first coupling reagents used in peptide synthesis. creative-peptides.compeptidescientific.com However, it produces an insoluble byproduct, dicyclohexylurea (DCU), which can be problematic in SPPS. peptidescientific.com N,N'-Diisopropylcarbodiimide (DIC) is a liquid alternative that forms a more soluble urea byproduct. peptidescientific.compeptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it useful in certain applications. creative-peptides.compeptidescientific.com Carbodiimide reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to improve efficiency and reduce racemization. chempep.com

Aminium/Uronium Salts: This class includes some of the most efficient and commonly used coupling reagents. sigmaaldrich.com 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are highly effective, especially for difficult couplings. peptidescientific.compeptide.comsigmaaldrich.com HATU is generally considered more reactive than HBTU. sigmaaldrich.com These reagents are typically used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). peptidescientific.com

Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are examples of phosphonium-based coupling reagents. peptide.comsigmaaldrich.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com While highly efficient, phosphonium reagents may have lower stability in solution compared to their uronium counterparts. sigmaaldrich.com

The following interactive table lists some common coupling reagents used in peptide synthesis.

| Coupling Reagent | Class | Key Characteristics |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Liquid, forms a soluble urea byproduct. peptidescientific.com |

| HBTU | Aminium/Uronium Salt | Highly efficient, widely used. peptide.com |

| HATU | Aminium/Uronium Salt | Very rapid and efficient, superior for difficult couplings. peptidescientific.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | Efficient coupling reagent. sigmaaldrich.com |

| PyAOP | Phosphonium Salt | Highly effective, especially for sterically hindered couplings. peptide.com |

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the synthesized peptide from the resin support, along with the simultaneous removal of the side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptide-resin with a strong acid. iris-biotech.de For the Fmoc strategy, trifluoroacetic acid (TFA) is the most common cleavage reagent. iris-biotech.deiris-biotech.de

During the cleavage process, highly reactive cationic species are generated from the protecting groups and the linker. iris-biotech.dewpmucdn.com These can cause unwanted modifications of sensitive amino acid residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). thermofisher.comiris-biotech.de To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. iris-biotech.dewpmucdn.com

The composition of the cleavage cocktail is chosen based on the amino acid sequence of the peptide. thermofisher.comwpmucdn.com Common scavengers and their functions include:

Water (H₂O): Scavenges tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS): A reducing scavenger that is effective at trapping trityl cations. iris-biotech.de

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly important for protecting Cysteine residues. iris-biotech.de

Thioanisole: Helps to prevent the reattachment of the peptide to the resin and protects residues like Methionine. iris-biotech.denih.gov

Phenol: Acts as a scavenger for various carbocations. wpmucdn.comnih.gov

For a peptide like this compound, a standard cleavage cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT) could be employed. iris-biotech.de If Methionine were present, a specialized cocktail like "Reagent H" might be used to prevent its oxidation. nih.govlifetein.com The cleavage reaction is typically carried out for 2-3 hours at room temperature. thermofisher.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, is the classical method where all reactions, including coupling and deprotection, are performed in a homogeneous solution. chempep.comchempep.com After each step, the product must be isolated and purified, often through crystallization or chromatography. chempep.com While this method has been largely superseded by SPPS for laboratory-scale synthesis, it remains valuable for the large-scale industrial production of peptides. wikipedia.orgchempep.com

Fragment Condensation Techniques

For the synthesis of longer peptides, a stepwise approach (adding one amino acid at a time) can lead to a decrease in yield and purity. wikipedia.orgchempep.com An alternative strategy, both in solution-phase and on solid-phase, is fragment condensation. chempep.comspringernature.comthieme-connect.com

In this approach, the target peptide is divided into several smaller, protected peptide fragments. These fragments are synthesized separately, often using SPPS, and then purified. luxembourg-bio.com Subsequently, these purified fragments are coupled together in solution or on a solid support to form the final, full-length peptide. chempep.comluxembourg-bio.com

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.orgluxembourg-bio.com To minimize this, fragments are typically designed to have a Glycine or Proline residue at their C-terminus, as these amino acids are not prone to racemization. luxembourg-bio.com

The synthesis of this compound could potentially be approached by synthesizing two or more smaller fragments, for example, H-Tyr-lys-gln-arg-OH and H-val-lys-asn-lys-NH2, and then coupling them. However, for an octapeptide of this size, a stepwise solid-phase synthesis is generally more straightforward and efficient. luxembourg-bio.com

Enabling Methodologies for Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a large, industrial scale requires significant process optimization to ensure cost-effectiveness, purity, and consistency. bachem.com While SPPS is scalable, several factors must be carefully managed. powdersystems.com

For large-scale synthesis, the choice of resin is crucial. Resins with a higher loading capacity and good swelling properties in the chosen solvents are preferred. bachem.com The efficiency of each coupling and deprotection step is paramount, as even small inefficiencies can lead to a significant accumulation of impurities in a multi-step synthesis. ug.edu.pl To minimize the use of excess reagents, which is a major cost driver in large-scale synthesis, reaction conditions are meticulously optimized. This includes the concentration of reagents, reaction times, and temperature. bachem.com

The high content of basic amino acids in this compound can lead to peptide aggregation on the resin, hindering subsequent synthetic steps. mblintl.com This can be mitigated by using specialized solvents or additives that disrupt secondary structure formation. High-temperature SPPS is another strategy to overcome aggregation.

Purification of the crude peptide after cleavage is a major bottleneck in large-scale production. The development of a robust and scalable purification protocol, typically involving multi-step preparative reverse-phase high-performance liquid chromatography (RP-HPLC), is essential. ug.edu.pl The choice of solvent systems and gradients for chromatography must be optimized to achieve the desired purity with maximum yield.

Finally, a comprehensive analysis of the final product is required to ensure it meets the specified quality standards. This includes verifying the sequence, purity, and counter-ion content.

Table 2: Comparison of Laboratory-Scale vs. Large-Scale SPPS Considerations

| Parameter | Laboratory-Scale Synthesis | Large-Scale Synthesis |

|---|---|---|

| Batch Size | Milligrams to grams | Grams to kilograms |

| Reagent Excess | High (typically 3-5 fold) | Minimized (typically 1.5-2 fold) |

| Solvent Consumption | High relative to product | Optimized for reduction and recycling |

| Purification | Analytical/Semi-preparative HPLC | Preparative HPLC with optimized loading and throughput |

| Process Control | Manual or semi-automated | Fully automated with in-process controls |

| Cost of Goods | High | Minimized through process optimization |

Hybrid and Ligating Synthesis Methodologies (e.g., Native Chemical Ligation)

For the synthesis of larger and more complex peptides, a purely linear SPPS approach can be challenging. Convergent or hybrid strategies, which involve the synthesis of smaller peptide fragments that are then joined together, offer a powerful alternative. luxembourg-bio.com Native Chemical Ligation (NCL) is the most prominent of these methods. wikipedia.org

NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org This reaction forms a native peptide bond at the ligation site. While the canonical NCL reaction requires a cysteine at the ligation junction, methods have been developed to perform ligation at other amino acid residues, including lysine (B10760008). nih.govresearchgate.net

A hypothetical convergent synthesis of this compound using an NCL-based strategy could involve the synthesis of two fragments. For instance:

Fragment 1: H-Tyr-Lys-Gln-Arg-thioester

Fragment 2: H-Cys(auxiliary)-Val-Lys-Asn-Lys-NH2

Another ligation strategy that could be applied is the α-ketoacid-hydroxylamine (KAHA) ligation. This method allows for the formation of a native peptide bond between a peptide fragment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. acs.org Recent advancements have enabled the use of this ligation at various junctions, including Lys-Ile, making it a viable option for a convergent synthesis of the target peptide. acs.org

These hybrid methodologies offer greater flexibility in the synthesis of complex peptides and can be particularly advantageous for large-scale production by reducing the number of steps in the final, and often most challenging, purification process. ug.edu.pl

Analytical and Characterization Paradigms for H Tyr Lys Gln Arg Val Lys Asn Lys Nh2

Chromatographic Purification Methodologies

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with deletion sequences, truncated peptides, and byproducts from side-chain protecting groups. Chromatographic techniques are therefore essential for isolating the desired H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 peptide to a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. interchim.comhplc.euharvardapparatus.com The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase. interchim.comharvardapparatus.com

For a peptide with the sequence this compound, a C18 column is a suitable choice for the stationary phase. interchim.com The mobile phase typically consists of a binary gradient system:

Solvent A: Water with an ion-pairing agent, commonly 0.1% trifluoroacetic acid (TFA).

Solvent B: Acetonitrile (ACN) with 0.1% TFA. hplc.eu

Table 1: Hypothetical RP-HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-45% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Temperature | 25°C |

Fast Protein Liquid Chromatography (FPLC)

Fast Protein Liquid Chromatography (FPLC) is another valuable technique, particularly for the purification of peptides based on charge. youtube.com Given that this compound possesses a high net positive charge at neutral and acidic pH due to the four lysine (B10760008) residues and one arginine residue, cation-exchange chromatography is a highly effective purification method. waters.comnih.gov

In this approach, a column with a negatively charged stationary phase (a strong or weak cation exchanger) is used. dcu.ienih.gov The crude peptide is loaded onto the column at a low ionic strength buffer, where the positively charged peptide binds to the negatively charged resin. Elution is then achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl or KCl) or by changing the pH to reduce the peptide's net positive charge. dcu.ie This method is particularly adept at separating peptides with different charge states, such as those with or without certain protecting groups or post-translational modifications. nih.gov

Table 2: Hypothetical FPLC Cation-Exchange Purification Parameters for this compound

| Parameter | Value |

| Column | Strong Cation-Exchange Resin |

| Mobile Phase A | 20 mM Phosphate (B84403) Buffer, pH 6.0 |

| Mobile Phase B | 20 mM Phosphate Buffer, pH 6.0 + 1 M NaCl |

| Gradient | 0-50% B over 30 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once purified, a suite of spectroscopic and spectrometric methods is employed to confirm the peptide's identity and to investigate its conformational properties.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the characterization of peptides, providing a highly accurate determination of molecular weight and sequence information. nih.govnih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for peptides and proteins. europeanpharmaceuticalreview.comnih.gov When coupled with a mass analyzer, ESI-MS can confirm the molecular weight of this compound. The presence of multiple basic residues will likely lead to the formation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which can be used to calculate the monoisotopic mass with high precision. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another powerful technique for determining the molecular weight of peptides. creative-proteomics.comwikipedia.org It typically produces singly charged ions ([M+H]⁺), providing a clear and straightforward mass spectrum. wikipedia.org MALDI-TOF is also used in peptide mass fingerprinting to identify proteins. creative-proteomics.comnih.gov

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem mass spectrometry is employed. thermofisher.comcreative-proteomics.com In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence. This technique can definitively verify the sequence of this compound and identify any modifications. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net For a small peptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized. creative-proteomics.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, which is crucial for assigning the spin systems of the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid, from the amide proton to the side-chain protons. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. nmims.educolumbia.edu The patterns of NOE/ROE cross-peaks provide crucial distance restraints that are used to calculate the three-dimensional structure of the peptide. nmims.edunih.gov For a small, flexible peptide, ROESY can be particularly advantageous as it avoids the issue of zero or near-zero NOEs that can occur for molecules with intermediate correlation times. columbia.edu

By analyzing the chemical shifts, coupling constants, and NOE/ROE data, a detailed picture of the conformational preferences of this compound in solution can be constructed. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures. vanderbilt.eduvlabs.ac.in

α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. researchgate.netnih.gov

β-sheet: Shows a negative band around 216-218 nm and a positive band around 195 nm. researchgate.netpnas.org

Random Coil: Typically exhibits a strong negative band below 200 nm and a weak positive band around 218 nm. researchgate.netacs.org

For a short and likely flexible peptide such as this compound, the CD spectrum is expected to be dominated by features characteristic of a random coil or disordered structure. However, under specific solvent conditions or upon binding to a target molecule, it may adopt a more defined secondary structure, which would be detectable as a change in its CD spectrum. bio-structure.com

Purity and Homogeneity Assessment Methodologies for H-Tyr-lys-gln-arg-val-lys-NH2

The comprehensive characterization of the synthetic octapeptide, this compound, necessitates rigorous assessment of its purity and homogeneity. These analytical procedures are critical to ensure the identity, quality, and consistency of the peptide for research applications. A multi-pronged approach, integrating chromatographic and spectrometric techniques, is typically employed to achieve a thorough evaluation. The primary methodologies include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for identity confirmation and molecular weight verification, and Amino Acid Analysis (AAA) to confirm the constituent amino acid composition and their ratios.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.com This technique separates the target peptide from impurities based on differences in hydrophobicity. mtoz-biolabs.com

Methodology:

A solution of the peptide is injected into the HPLC system and passed through a column packed with a non-polar stationary phase, typically octadecyl-silica (C18). creative-proteomics.com A mobile phase with a gradient of increasing organic solvent concentration (commonly acetonitrile) in an aqueous acidic solution (often containing trifluoroacetic acid - TFA) is used to elute the components. Less hydrophobic molecules elute earlier, while more hydrophobic ones are retained longer.

Due to the presence of a tyrosine residue, which contains an aromatic ring, UV detection is particularly effective. mtoz-biolabs.com The peptide bonds themselves absorb strongly around 220 nm, providing a general signal for all peptide components. creative-proteomics.com The presence of the tyrosine residue also allows for detection at approximately 275-280 nm, which can offer a more specific signal for the target peptide and related impurities containing this residue. creative-proteomics.comtaylorfrancis.com

The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. mtoz-biolabs.com A high-purity sample will exhibit a single, sharp, and symmetrical main peak. creative-proteomics.com

Illustrative HPLC Purity Data:

The following table represents typical data obtained from an RP-HPLC analysis of a high-purity batch of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | 15.8 min |

| Purity | >98% |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound, as it provides a direct measurement of the peptide's molecular weight, thereby confirming its identity. Electrospray ionization (ESI) is a commonly used technique for peptide analysis as it is a soft ionization method that keeps the molecule intact. jchemrev.com

Methodology:

The peptide sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For this compound, which has a calculated molecular weight of approximately 1062.3 Da, the mass spectrum would be expected to show a prominent peak corresponding to this mass. Due to the presence of multiple basic residues (lysine and arginine), the peptide can readily accept multiple protons, leading to the observation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) at lower m/z values. jchemrev.com

Illustrative Mass Spectrometry Data:

Below is a table summarizing the expected mass spectrometric data for this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated Monoisotopic Mass | 1061.6 g/mol |

| Observed [M+H]⁺ (m/z) | 1062.6 |

| Observed [M+2H]²⁺ (m/z) | 531.8 |

| Mass Accuracy | < 5 ppm |

This is an interactive data table. You can sort and filter the data.

Amino Acid Analysis (AAA)

Amino acid analysis is employed to verify the amino acid composition of the synthetic peptide, ensuring that the correct amino acids are present in the expected ratios. This technique provides crucial information about the fidelity of the synthesis process.

Methodology:

The peptide is first hydrolyzed into its constituent amino acids, typically by treatment with 6M hydrochloric acid (HCl) at an elevated temperature. The resulting amino acid mixture is then separated, identified, and quantified, often using chromatographic methods followed by detection with ninhydrin (B49086) or a fluorescent agent.

It is important to note that during acid hydrolysis, asparagine (Asn) is converted to aspartic acid (Asp), and glutamine (Gln) is converted to glutamic acid (Glu). Therefore, the analysis will report the combined amounts of Asx (Asn + Asp) and Glx (Gln + Glu).

Illustrative Amino Acid Analysis Data:

The following table shows representative results from an amino acid analysis of this compound, normalized to Arginine.

| Amino Acid | Expected Ratio | Observed Ratio |

| Asx (Asn) | 1.0 | 1.1 |

| Glx (Gln) | 1.0 | 1.0 |

| Arg | 1.0 | 1.0 |

| Tyr | 1.0 | 0.9 |

| Val | 1.0 | 1.0 |

| Lys | 4.0 | 3.9 |

This is an interactive data table. You can sort and filter the data.

Molecular and Cellular Mechanisms of Action of H Tyr Lys Gln Arg Val Lys Asn Lys Nh2

Receptor Binding and Ligand-Target Interactions

The biological activity of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 is initiated by its binding to specific cell surface receptors. These interactions are characterized by a degree of specificity and affinity that dictates the downstream cellular responses.

Identification and Characterization of Specific Receptors or Binding Partners

The primary targets for this compound, as a fragment of PACAP-38, are the PACAP receptors, which belong to the class B family of G protein-coupled receptors (GPCRs). There are three main receptor subtypes that PACAP can interact with: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. nih.govguidetopharmacology.orgnih.govfrontiersin.org

The PAC1 receptor is highly selective for PACAP, binding it with an affinity that is at least 100 to 1000 times greater than that for VIP. guidetopharmacology.orgnih.gov In contrast, VPAC1 and VPAC2 receptors bind both PACAP and VIP with similarly high affinities. guidetopharmacology.orgoup.com Consequently, this compound is considered a PAC1 receptor activator. nih.gov

It has also been reported that in certain contexts, the effects of PACAP-38 and its antagonist fragments may be mediated through a mechanism independent of the cloned PAC1/VPAC2 receptors, potentially involving other receptor structures like the Mas-related G-protein coupled receptor (Mrgpr) family. mdpi.com

Kinetic and Thermodynamic Analysis of Binding Events (e.g., using Isothermal Titration Calorimetry (ITC))

As of the latest available data, specific kinetic and thermodynamic analyses of the binding of the isolated this compound fragment to its receptors using techniques like Isothermal Titration Calorimetry (ITC) have not been extensively reported in the literature. ITC is a powerful technique for directly measuring the heat changes associated with binding events, which allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.net

While detailed ITC data for this specific octapeptide is not available, studies on the full-length PACAP-38 have provided insights into its binding affinity. For instance, radioligand binding assays have determined the dissociation constant (Kd) of PACAP-38 for its receptors to be in the nanomolar range, indicating a high-affinity interaction. nih.gov Molecular dynamics simulations have also been employed to understand the energetics of PACAP binding to its receptors, highlighting the critical residues involved in the stability of the complex. nih.gov

Intracellular Signaling Pathway Modulation

Upon binding to its receptors, this compound, as part of PACAP-38, triggers a cascade of intracellular signaling events that ultimately mediate its diverse physiological effects.

Regulation of Enzyme Activity and Protein Phosphorylation Cascades (e.g., Adenylyl Cyclase stimulation, ERK phosphorylation)

The activation of PACAP receptors leads to the stimulation of several key intracellular signaling pathways. A primary mechanism is the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govnih.gov This increase in intracellular cAMP levels subsequently activates Protein Kinase A (PKA). nih.govnih.gov

In addition to the cAMP/PKA pathway, PACAP receptor activation can also stimulate the Phospholipase C (PLC) pathway. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). nih.govfrontiersin.org

A significant downstream consequence of these signaling cascades is the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The activation of ERK is a common convergence point for both the PKA and PKC pathways and is involved in mediating many of the cellular responses to PACAP, including cell proliferation and differentiation. nih.govmdpi.com

The table below summarizes the key enzymes and phosphorylation events modulated by this compound as part of PACAP-38.

| Enzyme/Pathway | Effect of Activation | Key Downstream Mediator | References |

|---|---|---|---|

| Adenylyl Cyclase (AC) | Stimulation | cAMP | nih.gov, nih.gov |

| Protein Kinase A (PKA) | Activation | Phosphorylation of target proteins | nih.gov, nih.gov |

| Phospholipase C (PLC) | Activation | IP3 and DAG | nih.gov |

| Protein Kinase C (PKC) | Activation | Phosphorylation of target proteins | nih.gov, frontiersin.org |

| Extracellular signal-Regulated Kinase (ERK) | Phosphorylation (Activation) | Regulation of transcription and cell cycle | nih.gov, mdpi.com |

Gene Expression and Protein Synthesis Regulation

The signaling pathways activated by this compound ultimately lead to changes in gene expression and protein synthesis, contributing to its long-term effects on cellular function.

Studies have demonstrated that PACAP-38 can regulate the expression of various genes. For instance, it has been shown to stimulate the expression of the neuropeptide Y (NPY) gene in sympathetic neurons. nih.gov Furthermore, research has indicated that PACAP can influence the expression of genes associated with neuroinflammation and mitochondrial function. mdpi.com In the context of cerebral ischemia, PACAP-38 treatment has been shown to alter the transcriptome, affecting the expression of numerous genes, including those from the interleukin family. nih.gov

The activation of transcription factors, such as CREB (cAMP response element-binding protein), downstream of the cAMP/PKA pathway is a key mechanism through which PACAP influences gene expression. nih.gov There is also evidence that PACAP can regulate protein synthesis, for example, by activating this process in spermatocytes. nih.gov

The following table provides examples of genes whose expression is regulated by PACAP, the broader polypeptide of which this compound is a part.

| Gene | Effect on Expression | Cell/Tissue Type | References |

|---|---|---|---|

| Neuropeptide Y (NPY) | Stimulation | Sympathetic neurons | nih.gov |

| Interleukin family genes | Modulation | Ischemic brain tissue | nih.gov |

| Genes related to neuroinflammation | Modulation | Trigeminal ganglion cells | mdpi.com |

| Genes related to mitochondrial function | Modulation | Trigeminal ganglion cells | mdpi.com |

Ion Channel and Transporter Modulation

A critical aspect of the cellular response to this compound involves the modulation of ion channels and transporters, leading to changes in ion flux and intracellular concentrations.

One of the prominent effects of PACAP-38 is the elevation of cytosolic free calcium (Ca2+) concentrations. nih.gov This can occur through multiple mechanisms, including the release of Ca2+ from intracellular stores mediated by IP3, and the influx of extracellular Ca2+ through various calcium channels. nih.govoup.com

PACAP has been shown to modulate the activity of several types of ion channels, including L-type voltage-gated calcium channels and various potassium channels. nih.gov The modulation of these channels is often a result of their phosphorylation by kinases such as PKA and PKC, which are activated by PACAP receptor signaling. nih.gov These changes in ion channel activity are fundamental to the role of PACAP in processes such as neurotransmitter release and neuronal excitability.

The table below details the modulation of specific ion channels by PACAP.

| Ion Channel/Transporter | Effect of PACAP | Mechanism | References |

|---|---|---|---|

| L-type Voltage-Gated Calcium Channels | Activation | PKA-dependent phosphorylation | nih.gov |

| Various Potassium Channels | Modulation (Inhibition or Activation) | Phosphorylation by PKA and PKC | nih.gov |

| Intracellular Calcium Stores | Release of Ca2+ | IP3-mediated signaling | nih.gov |

Influence on Cellular Processes

The cellular effects of this compound are understood through the lens of its parent molecule, PACAP. The C-terminal region of PACAP, which this octapeptide represents, is crucial for high-affinity binding to its receptors, particularly the PAC1 receptor. nih.gov Therefore, the mechanisms described below are based on the known functions of PACAP, which are initiated by the binding of fragments like this compound to their cognate receptors.

The regulation of cell proliferation and apoptosis by this compound is multifaceted and highly context-dependent, varying with cell type and physiological conditions. As a fragment of PACAP, its actions are tied to the activation of several key signaling cascades that govern cell fate.

Research Findings on PACAP's Role in Cell Proliferation and Apoptosis:

Dual Effects on Proliferation: PACAP has demonstrated both stimulatory and inhibitory effects on cell proliferation. For instance, it has been shown to enhance the proliferation of certain cells, such as human colonic tumor cells (HCT-8). nih.gov Conversely, long-term treatment with PACAP has been found to reduce the proliferation of several human colonic adenocarcinoma cell lines and melanoma cells. nih.govfrontiersin.org This suggests that the peptide's influence on cell growth is not universal and may depend on the specific cancer type and the duration of exposure.

Anti-Apoptotic Mechanisms: A significant body of research points to the potent anti-apoptotic effects of PACAP across various cell types, particularly neurons. mdpi.comnih.gov This neuroprotective function is critical in the context of ischemic events and neurodegenerative diseases. PACAP has been shown to suppress neuronal cell death by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. pnas.org Furthermore, PACAP can counteract apoptosis induced by various toxic stimuli by modulating the activity of caspases, the primary executioners of apoptosis. nih.gov In some cell lines, PACAP has been observed to downregulate the Fas receptor, a component of the extrinsic apoptosis pathway. nih.gov

The signaling pathways activated by PACAP that mediate these effects include the protein kinase A (PKA), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Akt pathways. nih.govmdpi.com The activation of these pathways can lead to the phosphorylation of various downstream targets that ultimately influence the expression and activity of proteins involved in cell cycle control and apoptosis.

Table 1: Effects of PACAP on Cell Viability and Proliferation in Different Cell Types

| Cell Type | Effect of PACAP | Reference |

|---|---|---|

| Melanoma Cells (WM35, A2058) | Decreased proliferation | frontiersin.org |

| Human Colonic Tumor Cells (HCT-8) | Enhanced proliferation | nih.gov |

| Human Colonic Adenocarcinoma Cells (HT29, SW403, DLD-1, Caco-2) | Reduced proliferation (long-term treatment) | nih.gov |

| Neuronal Cells | Enhanced cell survival, anti-apoptotic | mdpi.comnih.gov |

The influence of this compound on cell migration and adhesion is again inferred from the actions of PACAP. These processes are fundamental to development, immune responses, and wound healing, as well as to pathological conditions like cancer metastasis.

Research Findings on PACAP's Role in Cell Migration and Adhesion:

Promotion of Neural Progenitor Cell Adhesion: In contrast to its effects on cancer cells, PACAP has been shown to promote the adhesion of adult neural progenitor cells. nih.gov This effect is attributed to PACAP's ability to modify the expression of extracellular matrix (ECM) components and enzymes that remodel the ECM. nih.gov This suggests a role for the peptide in maintaining the integrity of the neural stem cell niche.

The mechanisms underlying these effects on migration and adhesion likely involve the modulation of cytoskeletal dynamics and the expression of adhesion molecules. The signaling pathways initiated by PACAP, such as the PKA and PKC pathways, are known to influence the actin cytoskeleton, which is the primary driver of cell movement.

Table 2: Impact of PACAP on Cell Migration in Different Cancer Cell Lines

| Cell Line | Effect of PACAP on Migration | Reference |

|---|---|---|

| WM35 (Melanoma) | Decreased | frontiersin.org |

| A2058 (Melanoma) | Decreased | frontiersin.org |

| Glioblastoma Cells | Decreased | nih.gov |

As a neuropeptide fragment, this compound is implicated in the regulation of vesicle trafficking and secretion, processes that are central to intercellular communication. The parent peptide, PACAP, is a well-established regulator of hormone and neurotransmitter release.

Research Findings on PACAP's Role in Vesicle Trafficking and Secretion:

Stimulation of Hormone Secretion: PACAP is a potent stimulator of hormone secretion from various endocrine glands. It was originally named for its ability to stimulate adenylate cyclase in pituitary cells, leading to the release of hormones such as growth hormone and prolactin. jst.go.jpoup.com PACAP also stimulates the secretion of digestive juices and hormones in the gastrointestinal tract. nih.gov

Involvement of Vesicular Internalization in Signaling: Research has shown that PACAP's signaling can involve the internalization of its receptors through vesicles. nih.gov This endocytosis is not just a mechanism for signal termination but can also be a crucial part of the signaling process itself, particularly for pathways like Akt activation. nih.gov This suggests that vesicle trafficking is intimately linked to the cellular responses elicited by the peptide.

The primary mechanism by which PACAP stimulates secretion is through the activation of the adenylyl cyclase/PKA pathway, which leads to an increase in intracellular cyclic AMP (cAMP). nih.gov This increase in cAMP can trigger the fusion of secretory vesicles with the plasma membrane, resulting in the release of their contents.

Investigational Approaches for Biological Activities of H Tyr Lys Gln Arg Val Lys Asn Lys Nh2 in in Vitro Systems

Cell-Based Assay Systems

Cell-based assays are fundamental in elucidating the biological effects of peptides like H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 at the cellular level. These systems allow for the investigation of cellular responses in a controlled environment, providing insights into the peptide's mechanisms of action.

Primary Cell Cultures and Immortalized Cell Lines

Primary cell cultures, derived directly from tissues, and immortalized cell lines are crucial tools for studying the effects of this compound on specific cell types.

Primary Cell Cultures: Studies on the full-length PACAP-38 have utilized primary olfactory cultures to demonstrate its role in promoting neuronal proliferation and survival. jneurosci.org Similar primary neuronal cultures could be employed to investigate whether the this compound fragment retains these neurotrophic or neuroprotective properties. For example, embryonic cortical neural progenitor cells (NPCs) have been used to study the effects of PACAP-38 on cell viability and proliferation, which could be a model to test the specific activity of the C-terminal fragment. niph.go.jp

Immortalized Cell Lines: Specific in vitro studies on this compound have been conducted using various cell lines. In human lung carcinoma NCI-H838 cells, the peptide has been shown to stimulate cell growth and induce the phosphorylation of key signaling proteins. medchemexpress.com In Human Embryonic Kidney (HEK) 293 cells expressing PAC1 receptors, the peptide stimulates cAMP accumulation and increases cytosolic free calcium. medchemexpress.com These cell lines provide a reproducible system to dissect the signaling pathways activated by the peptide.

The following table summarizes the observed in vitro activities of this compound in specific cell lines.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| NCI-H838 | 10 nM | 48 h | Stimulates cell growth | medchemexpress.com |

| NCI-H838 | 100 nM | 2 min | Induces EGFR, HER2, and ERK tyrosine phosphorylation | medchemexpress.com |

| NCI-H838 | 100 nM | 30 min | Induces EGFR tyrosine phosphorylation and increases ROS levels by 51% | medchemexpress.com |

| Neural Cells | 300 nM | 4 h | Stimulates generation of APPsα | medchemexpress.com |

| HEK 293 | 0.01-10 nM | Not Specified | Stimulates cAMP accumulation and elevates intracellular Ca2+ (EC50 = 0.81 nM) | medchemexpress.com |

3D Cell Culture and Organoid Models

While specific studies utilizing three-dimensional (3D) cell culture or organoid models for this compound are not yet prevalent in the literature, these advanced systems offer significant potential for future research.

3D Cell Culture: Peptide-based hydrogels can be used to create synthetic extracellular scaffolds for 3D cell culture, providing a more physiologically relevant microenvironment compared to traditional 2D cultures. nih.gov Given the neurotrophic potential of the parent peptide PACAP-38, 3D cultures of neuronal cells could be used to investigate the influence of this compound on neurite outgrowth, neuronal migration, and the formation of neural networks in a more complex architecture.

Organoid Models: Brain organoids, which mimic the structure and cellular organization of the developing brain, would be a particularly powerful tool. As PACAP is known to be involved in neurogenesis and neuronal survival, brain organoids could be used to study the effects of this compound on these complex developmental processes in vitro. jneurosci.orgniph.go.jp

Biochemical and Biophysical Characterization in Isolated Systems

To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to characterize its interactions with specific molecular targets in isolated systems.

Enzyme Activity Assays and Inhibition Studies

Enzyme assays can determine if this compound directly modulates the activity of specific enzymes.

Enzyme Activation: Research indicates that this compound increases the activity of α-secretase, an enzyme involved in the processing of amyloid precursor protein (APP). medchemexpress.com This finding suggests a potential role for the peptide in neuroprotective pathways. Furthermore, the parent peptide PACAP is known to activate protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. mdpi.com Assays for these kinases could be employed to determine if the C-terminal fragment retains this capability.

Enzyme Inhibition: While there is no direct evidence of this compound acting as an enzyme inhibitor, studies on related systems provide a framework for such investigations. For instance, the peptide is known to stimulate catecholamine production. medchemexpress.com One could investigate its effect on enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT), for which selective inhibitors like Entacapone are known. ukchemicalsuppliers.co.uk

The following table outlines potential enzyme assays relevant to the study of this compound.

| Enzyme | Assay Principle | Potential Role of Peptide |

| α-secretase | Fluorometric or colorimetric detection of a cleaved substrate | Activator |

| Protein Kinase A (PKA) | Measurement of phosphate (B84403) incorporation into a substrate peptide | Activator |

| Protein Kinase C (PKC) | Measurement of phosphate incorporation into a substrate peptide | Activator |

| Catechol-O-methyltransferase (COMT) | HPLC or radiometric measurement of methylated catecholamine products | Potential Modulator |

Protein-Peptide Interaction Studies (e.g., Surface Plasmon Resonance)

Understanding the binding affinity and kinetics of this compound to its target proteins is crucial.

Receptor Binding: The primary receptor for PACAP is the PAC1 receptor, a G protein-coupled receptor (GPCR). nih.gov this compound has been identified as a PAC1 receptor activator. medchemexpress.com Traditional radioligand binding assays, using an iodinated form of the peptide, can be used to determine its binding affinity to cells or membranes expressing the PAC1 receptor. google.comnih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique to study biomolecular interactions in real-time. In the context of this compound, SPR could be used to:

Immobilize the purified PAC1 receptor on a sensor chip.

Flow solutions containing this compound at various concentrations over the chip.

Measure the change in the refractive index at the surface as the peptide binds to the receptor.

From these measurements, determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a detailed quantitative description of the binding interaction.

Membrane Interaction and Permeability Studies

These studies focus on how this compound interacts with and potentially crosses biological membranes, which is key to its mechanism of action, especially for a peptide that activates a cell surface receptor and influences intracellular processes.

Methodology: Studies on the full-length PACAP-38 have used radioligand binding assays with rat lung membranes to characterize its interaction with membrane-bound receptors. nih.gov This methodology involves incubating the radiolabeled peptide with isolated cell membranes and then separating the bound from the unbound peptide to quantify the interaction.

Mechanistic Insights: The amino acid composition of this compound, rich in basic residues like lysine (B10760008) and arginine, suggests a strong potential for interaction with the negatively charged phospholipids (B1166683) of cell membranes. medchemexpress.commdpi.com Molecular dynamics simulations can provide atomistic insights into how these residues engage with the lipid bilayer. medchemexpress.commdpi.com The observation that the peptide elevates intracellular calcium levels strongly implies an interaction with the cell membrane that triggers a signaling cascade, likely through the PAC1 receptor, leading to the opening of calcium channels or release from intracellular stores. medchemexpress.com Investigating the peptide's ability to perturb artificial lipid bilayers (liposomes) through techniques like fluorescence leakage assays could also provide insights into its membrane-disrupting potential.

Preclinical Research Paradigms and Mechanistic Insights for H Tyr Lys Gln Arg Val Lys Asn Lys Nh2 in in Vivo Models Excluding Clinical Data

Selection and Justification of Model Organisms

The choice of animal models is a critical step in the preclinical evaluation of a novel peptide. The selection is guided by the need to balance physiological relevance to humans with the practical advantages offered by different species, such as genetic tractability and high-throughput screening capabilities. nih.govnih.gov A tiered approach, beginning with simpler organisms and progressing to more complex mammalian systems, is often employed.

Vertebrate Models (e.g., Rodent, Zebrafish)

Vertebrate models are indispensable for preclinical research due to their significant physiological and genetic similarities to humans. nih.govnc3rs.org.uk

Rodent Models (Mouse, Rat): Mice and rats are the most common vertebrate models used in preclinical drug discovery due to their well-characterized genetics, anatomy, and physiology, which share considerable homology with humans. nih.govdrugtargetreview.com They are particularly valuable for studying complex systemic effects, pharmacokinetics, and potential toxicity of novel peptides. nih.gov For a peptide like H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2, whose target and function are initially unknown, rodent models would be essential for comprehensive evaluation. For instance, genetically engineered mouse models could be developed to study the peptide's interaction with specific pathways if a target is identified. drugtargetreview.com

Table 1: Hypothetical Rationale for Rodent Model Selection

| Model | Justification for Use with this compound | Key Research Questions |

|---|---|---|

| Mouse (e.g., C57BL/6) | High genetic homology to humans; availability of transgenic strains to model specific diseases; extensive historical data for comparison. nih.gov | - What are the systemic physiological effects?

|

| Rat (e.g., Sprague-Dawley) | Larger size facilitates surgical manipulations and collection of larger blood/tissue samples for analysis; often preferred for toxicology studies. nih.gov | - Are there any organ-specific toxicities?

|

Zebrafish (Danio rerio): The zebrafish is a powerful vertebrate model for large-scale, rapid screening of novel compounds. nih.govfrontiersin.org Its key advantages include rapid development, optical transparency of embryos and larvae, and high genetic homology with humans (sharing over 70% of human genes). nc3rs.org.ukfrontiersin.org These features allow for non-invasive, real-time imaging of biological processes in a whole-organism context. nc3rs.org.uk For this compound, zebrafish could be used for initial screens to identify potential biological activities, such as effects on development, angiogenesis, or neurogenesis. nih.govmdpi.com

Invertebrate Models (e.g., C. elegans, Drosophila)

Invertebrate models offer significant advantages for initial, high-throughput screening to generate hypotheses about a compound's mechanism of action at a lower cost and faster pace than vertebrate studies. nih.gov

C. elegans (Nematode): This simple roundworm is an excellent tool for initial drug screening and mechanistic evaluation. nih.gov Its short lifespan, fully sequenced genome, and well-defined cell lineage make it ideal for studying fundamental biological processes like aging and neurodegeneration. nih.govbiorxiv.org Genetically engineered worms expressing human disease-associated proteins could be used to rapidly screen if this compound can modify disease-related phenotypes. nih.gov

Drosophila melanogaster (Fruit Fly): The fruit fly is another key invertebrate model used for drug discovery, offering robust genetic tools and the ability to model a wide range of human diseases. researchgate.net Its organ systems, while simpler, are functionally analogous to many in mammals, making it suitable for studying the effects of a novel peptide on complex behaviors, development, and metabolism. researchgate.net The lower genetic redundancy in Drosophila compared to mammals can also simplify the identification of a drug's molecular target. researchgate.net

Table 2: Hypothetical Application of Invertebrate Models

| Model | Screening Application for this compound | Potential Phenotypes to Measure |

|---|---|---|

| C. elegans | High-throughput screening for effects on lifespan, stress resistance, or neuroprotection in disease models (e.g., Alzheimer's). nih.govnih.gov | - Lifespan extension/reduction

|

| Drosophila | Assessing effects on development, metabolic pathways, or neurological function. researchgate.net | - Developmental timing

|

Methodologies for Assessing Systemic and Tissue-Specific Effects

Once potential biological activity is identified, a deeper investigation into the systemic and tissue-specific effects of this compound is required. This involves a combination of classical and modern molecular techniques.

Histopathological and Immunocytochemical Analysis

Histopathological Analysis: Histopathology, the microscopic examination of tissue, is a cornerstone of preclinical safety and efficacy studies. waxitinc.comelsevier.com It provides critical information on the morphological changes in organs and tissues in response to a novel compound. waxitinc.com Following administration of this compound in rodent models, major organs (liver, kidney, heart, brain, etc.) would be collected, processed, and stained (e.g., with Hematoxylin and Eosin, H&E) to identify any cellular changes, inflammation, or damage. waxitinc.comnih.gov

Immunocytochemical Analysis: Immunocytochemistry (ICC) and immunohistochemistry (IHC) use antibodies to visualize the precise location of specific molecules within cells and tissues. nih.govnih.gov To study this compound, a specific antibody against the peptide would be developed. This would allow researchers to determine its biodistribution, identifying which tissues and cell types it accumulates in. acs.org Furthermore, if a target protein is identified, IHC could be used to see if the peptide co-localizes with its target, providing evidence of engagement. researchgate.netyoutube.com

Table 3: Hypothetical Histological and Immunocytochemical Plan

| Technique | Objective for this compound Study | Example Endpoint |

|---|---|---|

| Histopathology (H&E Staining) | Assess general tissue morphology and identify any pathological changes in major organs of treated rodents. elsevier.com | Presence/absence of cellular infiltration, necrosis, or fibrosis in the liver. |

| Immunohistochemistry (IHC) | Determine the tissue and cellular localization of the peptide; assess co-localization with a putative receptor. nih.gov | Staining intensity of the peptide in specific brain regions (e.g., hippocampus). |

| Immunocytochemistry (ICC) | Visualize subcellular localization of the peptide in cultured cells to understand its mechanism of entry and action. youtube.com | Observation of peptide accumulation in the cytoplasm versus the nucleus. |

Molecular Biomarker Profiling (e.g., gene expression, proteomics)

Molecular profiling techniques provide a broad, unbiased view of the biological changes induced by a compound.

Gene Expression Profiling (RNA-Seq): RNA-Sequencing (RNA-Seq) is a powerful method to analyze the entire transcriptome of a cell or tissue, revealing which genes are turned on or off in response to treatment. invivobiosystems.com By treating animal models or cell cultures with this compound and performing RNA-Seq on relevant tissues, researchers can generate a "genetic signature" of the peptide's effect. invivobiosystems.com This can help identify the biological pathways it modulates and suggest its mechanism of action. nih.govbiorxiv.org

Proteomics: Proteomics is the large-scale study of proteins. creative-proteomics.com Mass spectrometry-based proteomic approaches can be used to identify and quantify thousands of proteins in a tissue sample. nih.govmdpi.com This allows for the discovery of protein biomarkers that change in abundance following treatment with the peptide. creative-proteomics.comacs.org Such biomarkers can be used to monitor the peptide's activity and may provide insights into its function and downstream effects. creative-proteomics.com

Table 4: Hypothetical Molecular Profiling Strategy

| Methodology | Application to this compound | Hypothetical Finding |

|---|---|---|

| RNA-Sequencing | Identify differentially expressed genes in brain tissue of mice treated with the peptide. invivobiosystems.com | Upregulation of genes involved in neurotrophic factor signaling pathways. |

| Proteomics (LC-MS/MS) | Profile changes in the plasma proteome of rats to identify systemic biomarkers of peptide activity. nih.govacs.org | Increased levels of anti-inflammatory proteins and decreased levels of pro-inflammatory cytokines. |

Investigation of Biological Roles and Physiological Responses

The ultimate goal of preclinical in vivo studies is to understand the peptide's biological role and its effect on the whole organism's physiology. nih.gov Based on initial screening and molecular profiling data, targeted experiments would be designed. For example, if RNA-Seq data hypothetically pointed towards a role in neuroprotection, specific behavioral tests in rodent models of neurodegenerative disease would be conducted. physoc.org Similarly, if proteomic data suggested an anti-inflammatory role, models of inflammatory conditions would be employed. The investigation of physiological responses involves measuring functional outcomes, such as changes in blood pressure, glucose metabolism, or cognitive function, to build a comprehensive picture of the peptide's effects. physiology.orgmdpi.com

Neurotrophic and Neuroprotective Research Applications

The broader parent molecule, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), is a pleiotropic neuropeptide with well-documented neuroprotective and neurotrophic effects in the central nervous system. google.comresearchgate.netresearchgate.net The fragment this compound is integral to these properties. PACAP and its derivatives have been extensively studied in various in vivo models of neuronal damage and neurodegenerative diseases. google.comresearchgate.net

Research has demonstrated that PACAP can cross the blood-brain barrier, making it a promising candidate for treating conditions like stroke and Alzheimer's disease. researchgate.net Its neuroprotective mechanisms are multifaceted, involving the reduction of pro-inflammatory cytokines, stimulation of neuroprotective factor release from astrocytes, and inhibition of apoptotic pathways in neurons. researchgate.net In models of spinal cord injury, endogenous PACAP has been shown to have a protective role, with its absence leading to increased vulnerability to damage. researchgate.net

Preclinical studies in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease have highlighted the therapeutic potential of PACAP. researchgate.net These studies provide a strong rationale for the investigation of its fragments, including this compound, for similar applications.

Table 1: Summary of Neurotrophic and Neuroprotective Research Findings

| Research Area | Model | Key Findings |

| Neurodegenerative Disease | Preclinical models of ALS and PD | Glycosylated PACAP analogues demonstrate neuroprotective properties. google.com |

| Stroke and Dementia | In vivo models | PACAP shows potential as a therapeutic agent. researchgate.net |

| Spinal Cord Injury | Murine contusion model | Endogenous PACAP exhibits neuroprotective effects. researchgate.net |

| Neuronal Apoptosis | In vitro and in vivo models | PACAP inhibits pro-apoptotic intracellular pathways. researchgate.net |

Immunomodulatory Activities

PACAP, the parent peptide of this compound, is a significant modulator of both innate and adaptive immunity. researchgate.netresearchgate.net It belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily, which is known for its immunoregulatory roles. researchgate.net

In vivo studies have shown that PACAP can modulate immune functions. For instance, in shrimp, a PACAP-related peptide demonstrated the ability to improve immune responses by affecting lectins, superoxide (B77818) dismutase, and nitric oxide synthase metabolites. researchgate.net Furthermore, PACAP has been shown to stimulate the adaptive immune response in teleost fish. researchgate.net The immunomodulatory actions of PACAP are also linked to its ability to act as an antimicrobial peptide against a range of bacteria. researchgate.net

Table 2: Overview of Immunomodulatory Research

| Organism/System | Effect | Mechanism of Action |

| Shrimp (Litopenaeus vannamei) | Enhanced immune functions | Modulation of lectins, superoxide dismutase, and nitric oxide synthase. researchgate.net |

| Teleost Fish | Stimulation of adaptive immunity | Specific mechanisms are under investigation. researchgate.net |

| Various | Antimicrobial activity | Effective against a spectrum of Gram-negative bacteria. researchgate.net |

| T-cells | Protection from apoptosis | Down-regulation of Fas ligand. eurogentec.com |

Metabolic Regulation and Endocrine System Modulation

PACAP and its fragments, including this compound, play a crucial role in metabolic regulation and the modulation of the endocrine system. As a member of the secretin/glucagon/VIP superfamily, PACAP is involved in a variety of metabolic processes. researchgate.net

One of the most significant endocrine functions of PACAP is the stimulation of hormone release from the pituitary gland. It has been shown to increase the release of growth hormone (GH), prolactin (PRL), corticotropin (B344483) (ACTH), and luteinizing hormone (LH) from rat pituitary cells at very low concentrations. researchgate.netresearchgate.net

In the context of metabolic regulation, PACAP is a potent insulinotropic factor, stimulating insulin (B600854) secretion from pancreatic islets in a glucose-dependent manner at femtomolar concentrations. eurogentec.com This highlights its potential role in glucose homeostasis and the management of metabolic disorders. The peptide this compound, as part of the full PACAP-38 sequence, contributes to these observed effects.

Table 3: Metabolic and Endocrine Research Insights

| System/Organ | Effect | Potency/Concentration |

| Rat Pituitary Cells | Increased release of GH, PRL, ACTH | 10⁻¹⁰ M researchgate.netresearchgate.net |

| Rat Pituitary Cells | Increased release of LH | 10⁻⁹ M researchgate.net |

| Pancreatic Islets | Stimulation of insulin secretion | Femtomolar concentrations eurogentec.com |

Structure Activity Relationship Sar Studies and Peptide Engineering of H Tyr Lys Gln Arg Val Lys Asn Lys Nh2

Systematic Amino Acid Modification Strategies

Modification of the peptide's primary structure is a fundamental approach in SAR studies. These modifications can range from single-point mutations to more complex structural alterations, providing deep insights into the functional contributions of different parts of the molecule.

Alanine (B10760859) scanning is a widely used technique where individual amino acid residues are systematically replaced with alanine. This helps to identify "hot spots"—residues that are critical for the peptide's biological activity. The substitution with alanine removes the side chain beyond the β-carbon, thus probing the functional contribution of the original residue's side chain.

For the peptide H-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2, hypothetical alanine scanning could yield results indicating the relative importance of each residue. For instance, replacing the basic residues Lysine (B10760008) (Lys) and Arginine (Arg) might lead to a significant loss of activity, suggesting their side chains are involved in crucial electrostatic interactions with a biological target. The N-terminal Tyrosine (Tyr) is often important for receptor binding or signaling, and its replacement could also drastically reduce efficacy.

Table 1: Hypothetical Alanine Scanning Mutagenesis Data for this compound

| Original Residue | Position | Mutant Peptide (Alanine Substitution) | Predicted Relative Activity (%) | Implied Role of Side Chain |

| Tyrosine (Tyr) | 1 | Ala -Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 | 10 | Aromatic ring likely crucial for binding/interaction. |

| Lysine (Lys) | 2 | Tyr-Ala -Gln-Arg-Val-Lys-Asn-Lys-NH2 | 25 | Positive charge important for interaction. |

| Glutamine (Gln) | 3 | Tyr-Lys-Ala -Arg-Val-Lys-Asn-Lys-NH2 | 80 | Side chain may not be critical for primary interactions. |

| Arginine (Arg) | 4 | Tyr-Lys-Gln-Ala -Val-Lys-Asn-Lys-NH2 | 5 | Guanidinium (B1211019) group is critical for activity. |

| Valine (Val) | 5 | Tyr-Lys-Gln-Arg-Ala -Lys-Asn-Lys-NH2 | 65 | Hydrophobic side chain contributes to overall structure/binding. |

| Lysine (Lys) | 6 | Tyr-Lys-Gln-Arg-Val-Ala -Asn-Lys-NH2 | 30 | Positive charge contributes significantly to activity. |

| Asparagine (Asn) | 7 | Tyr-Lys-Gln-Arg-Val-Lys-Ala -Lys-NH2 | 75 | Side chain may play a minor role. |

| Lysine (Lys) | 8 | Tyr-Lys-Gln-Arg-Val-Lys-Asn-Ala -NH2 | 20 | Terminal lysine's positive charge is highly important. |